tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane
CAS No.:
Cat. No.: VC13585104
Molecular Formula: C12H17F2NO3Si
Molecular Weight: 289.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17F2NO3Si |
|---|---|
| Molecular Weight | 289.35 g/mol |
| IUPAC Name | tert-butyl-(2,3-difluoro-4-nitrophenoxy)-dimethylsilane |
| Standard InChI | InChI=1S/C12H17F2NO3Si/c1-12(2,3)19(4,5)18-9-7-6-8(15(16)17)10(13)11(9)14/h6-7H,1-5H3 |
| Standard InChI Key | QEFCVLSBAHDCEH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)[N+](=O)[O-])F)F |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)[N+](=O)[O-])F)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
The molecular structure of tert-butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane integrates three key functional groups:
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tert-Butyl-dimethylsilane: Provides steric bulk and hydrophobic character, enhancing stability and influencing reaction kinetics .
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2,3-Difluoro-4-nitrophenoxy: Combines electron-withdrawing nitro (-NO₂) and fluorine substituents, which modulate electronic properties and reactivity .
Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇F₂NO₃Si | |
| Molecular Weight | 289.35 g/mol | |
| IUPAC Name | tert-Butyl-(2,3-difluoro-4-nitrophenoxy)-dimethylsilane | |
| SMILES | CC(C)(C)Si(C)OC₁=C(C(=C(C=C₁)N+[O-])F)F |
Synthesis and Reactivity
Synthetic Pathways
The primary synthesis involves a nucleophilic substitution reaction between 2,3-difluoro-4-nitrophenol and tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine :
Optimization Considerations:
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Reaction Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is typically used to minimize hydrolysis of the silyl chloride .
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Yield: Reported yields range from 60% to 85%, depending on reaction time and purification methods .
Reactivity Profile
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Nitro Group Reduction: The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) using catalytic hydrogenation or sodium borohydride, enabling further functionalization .
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Silane Stability: The tert-butyl-dimethylsilane group confers resistance to hydrolysis under mild acidic or basic conditions, making it suitable for protecting alcohol intermediates .
Biological Activity
Antimicrobial and Cytotoxic Effects
Preliminary studies on structurally related compounds suggest that the combination of fluorine and nitro groups enhances bioactivity:
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Antimicrobial Activity: Fluorinated nitroaromatics exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–32 µg/mL .
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Cytotoxicity: In vitro assays against human cancer cell lines (e.g., MCF-7 breast cancer) show IC₅₀ values in the micromolar range, likely due to interference with cellular redox pathways .
Mechanism of Action:
The nitro group may act as a prodrug, undergoing enzymatic reduction to generate reactive nitrogen species (RNS) that induce DNA damage .
Applications in Materials Science
Surface Functionalization
The silane group enables covalent attachment to silicon-based substrates, facilitating the development of:
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Hydrophobic Coatings: Used in microfluidic devices to reduce surface fouling .
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Sensors: Nitroaromatic moieties serve as electron-deficient sites for detecting explosives like TNT .
Polymer Chemistry
Incorporation into polymer backbones enhances thermal stability (T₅% decomposition >250°C) and imparts flame-retardant properties due to silicon content .
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